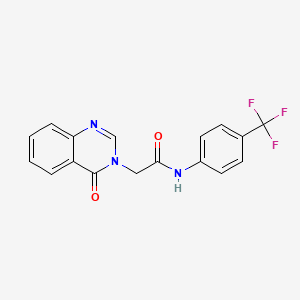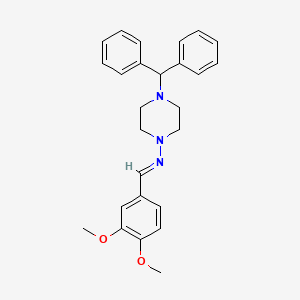
2-(4-Oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The trifluoromethyl group attached to the phenyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetylation: The final step involves the acetylation of the quinazolinone derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Substitution Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonates.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-(4-Oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: It has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- 3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Uniqueness
Compared to similar compounds, 2-(4-Oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibits unique properties due to the presence of the quinazolinone core and the trifluoromethyl group. These structural features contribute to its enhanced chemical stability, biological activity, and potential therapeutic applications.
Properties
Molecular Formula |
C17H12F3N3O2 |
|---|---|
Molecular Weight |
347.29 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)11-5-7-12(8-6-11)22-15(24)9-23-10-21-14-4-2-1-3-13(14)16(23)25/h1-8,10H,9H2,(H,22,24) |
InChI Key |
VGTKPHKYGQUKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B11983075.png)
![2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide](/img/structure/B11983081.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11983083.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11983096.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11983112.png)


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11983118.png)
![3-Methyl-2-(3-methylbutyl)-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11983128.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]dodecanehydrazide](/img/structure/B11983131.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(pentafluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11983142.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11983160.png)
![{(5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11983162.png)
![2-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}benzoic acid](/img/structure/B11983164.png)
